Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-
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Overview
Description
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- is an organic compound with a complex structure that includes a benzene ring, a carbothioamide group, and a dimethylamino methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- typically involves the reaction of benzenecarbothioamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 80-100°C, and the reaction is allowed to proceed for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring and the dimethylamino methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- involves its interaction with specific molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylbenzylamine: Similar in structure but lacks the carbothioamide group.
N,N-Dimethylaminomethylphenylquinoline: Shares the dimethylamino group but has a different core structure.
Uniqueness
Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58415-00-2 |
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Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
N-(dimethylaminomethylidene)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C11H14N2OS/c1-13(2)8-12-11(15)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3 |
InChI Key |
WXWVFPSPFKWVPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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